
1-(6-Fluorobenzofuran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluorobenzofuran-2-yl)ethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate, which produces 2-fluorobenzofuran . Another method includes the use of fluorinating agents such as trifluoromethyl hypofluorite (CF3OF) to introduce the fluorine atom into the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Fluorobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-(6-Fluorobenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases due to its unique chemical properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Fluorobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can modulate various biochemical pathways, resulting in its observed pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Similar in structure but with two fluorine atoms on the phenyl ring.
1-(3-Bromo-1-benzofuran-2-yl)ethanone: Contains a bromine atom instead of fluorine.
2-bromo-1-(furan-2-yl)ethan-1-one: A related compound with a bromine atom and a furan ring.
Uniqueness
1-(6-Fluorobenzofuran-2-yl)ethanone is unique due to the specific positioning of the fluorine atom on the benzofuran ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7FO2 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
1-(6-fluoro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7FO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3 |
Clé InChI |
NRKXIMUINREXIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


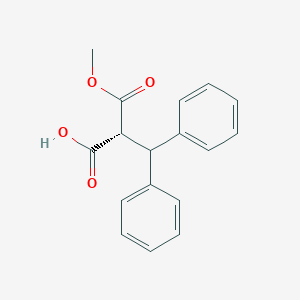
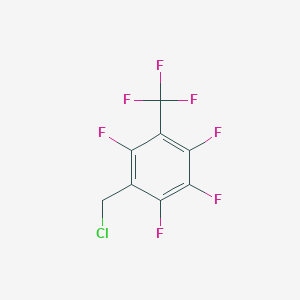
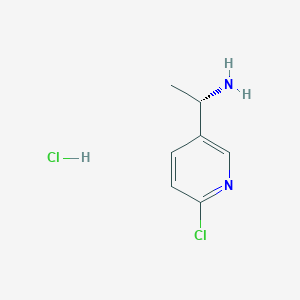


![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
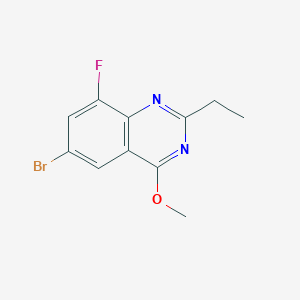
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
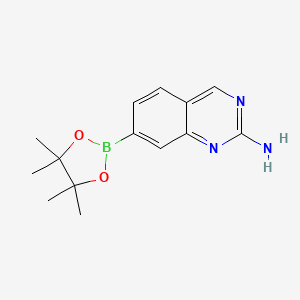
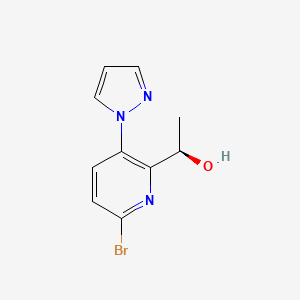
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
